molecular formula C22H26ClN3O5S2 B2465289 N-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(phenylsulfonyl)acetamide hydrochloride CAS No. 1215422-08-4

N-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(phenylsulfonyl)acetamide hydrochloride

Cat. No. B2465289
CAS RN: 1215422-08-4
M. Wt: 512.04
InChI Key: RHXAJEFIPTXKDZ-UHFFFAOYSA-N
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Description

The compound appears to contain a benzo[d]thiazole ring which is a heterocyclic compound . This ring is substituted with a methoxy group at the 6th position . The compound also contains a morpholinoethyl group and a phenylsulfonyl group attached to an acetamide group .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups . The benzo[d]thiazole ring system would contribute to the aromaticity and stability of the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reactivity of the functional groups present . The benzo[d]thiazole ring might undergo electrophilic substitution reactions, while the acetamide group could be involved in nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure . For example, the presence of the benzo[d]thiazole ring might increase its stability and rigidity, while the morpholinoethyl group could enhance its solubility in polar solvents .

Scientific Research Applications

Synthesis and Biological Activity

  • Cytotoxic Activity : Compounds with imidazo[2,1-b]thiazole scaffolds, similar in structure to the chemical , have been synthesized and tested for their cytotoxicity against human cancer cell lines (Ding et al., 2012).
  • Crystal Structures of Related Compounds : The crystal structures of (oxothiazolidin-2-ylidene)acetamides have been studied, which is relevant for understanding the structural properties of similar compounds (Galushchinskiy, Slepukhin, & Obydennov, 2017).
  • Photophysical Properties : Research into the photophysical properties of amide hydrogen-bonded N-(benzo[d]thiazol-2-yl) acetamides highlights the importance of hydrogen bonding in the properties of these compounds (Balijapalli et al., 2017).
  • Antibacterial Agents : Novel N-(benzo[d]thiazol-2-yl)-2-(2-(6-chloroquinolin-4-yl)hydrazinyl)acetamide derivatives have been synthesized and shown to possess broad-spectrum antibacterial activity (Bhoi et al., 2015).

Metabolic and Pharmacological Studies

  • Metabolism in Liver Microsomes : Studies on the metabolism of chloroacetamide herbicides and selected metabolites in human and rat liver microsomes are relevant to understand the metabolic pathways of related compounds (Coleman et al., 2000).
  • Kinase Inhibitory Activities : The synthesis and evaluation of thiazolyl N-benzyl-substituted acetamide derivatives have shown Src kinase inhibitory and anticancer activities, which is important for understanding the pharmacological potential of similar compounds (Fallah-Tafti et al., 2011).

Miscellaneous Applications

  • Antimicrobial and Quantum Calculations : Novel sulphonamide derivatives of related compounds have shown promising antimicrobial activity, with quantum calculations providing insights into their reactivity (Fahim & Ismael, 2019).
  • PI3K/mTOR Inhibitors : Investigations into various 6,5-heterocycles have been conducted to improve metabolic stability in PI3K/mTOR dual inhibitors, which is relevant for the development of more stable and efficacious pharmaceuticals (Stec et al., 2011).

properties

IUPAC Name

2-(benzenesulfonyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O5S2.ClH/c1-29-17-7-8-19-20(15-17)31-22(23-19)25(10-9-24-11-13-30-14-12-24)21(26)16-32(27,28)18-5-3-2-4-6-18;/h2-8,15H,9-14,16H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHXAJEFIPTXKDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)N(CCN3CCOCC3)C(=O)CS(=O)(=O)C4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26ClN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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